2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
説明
特性
分子式 |
C19H15N5 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H15N5/c1-13-5-4-8-17(21-13)19-23-16-7-3-2-6-15(16)18(24-19)22-14-9-11-20-12-10-14/h2-12H,1H3,(H,20,22,23,24) |
InChIキー |
JONFDFIXMPXTRH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |
正規SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |
製品の起源 |
United States |
準備方法
Copper-Catalyzed Imidoylative Cross-Coupling
A copper(II)-mediated approach couples 2-isocyanobenzoates (1a ) with amines to form quinazolin-4-ones (3a ). For GW855857, substituting the amine with 4-aminopyridine and optimizing solvent systems (e.g., anisole instead of DMF) improves yields to 77–89%. Key parameters:
Cyclization of Ethyl 2-Amino-4,5-Disubstituted Benzoates
Adapted from erlotinib synthesis, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes cyclization with ammonium formate and formaldehyde at 160–165°C. For GW855857, replacing methoxyethoxy groups with methylpyridinyl motifs requires:
Functionalization at Position 2: Introducing 6-Methylpyridin-2-yl
Nucleophilic Aromatic Substitution (SNAr)
4-Chloroquinazoline intermediates react with 6-methylpyridin-2-yl nucleophiles. From:
Direct Cyclization with Prefunctionalized Reagents
Using 2-amino-6-methylpyridine (1h ) in cyclocondensation avoids post-synthetic modifications. For example:
-
Reactant : 2-Amino-6-methylpyridine + ethyl 2-cyanobenzoate
Amination at Position 4: Installing Pyridin-4-yl
SNAr with 4-Aminopyridine
4-Chloro-2-(6-methylpyridin-2-yl)quinazoline undergoes SNAr with 4-aminopyridine:
Reductive Amination
Alternative route using reductive amination:
-
Intermediate : 4-Oxo-2-(6-methylpyridin-2-yl)quinazoline
-
Reagents : 4-Aminopyridine, NaBH₃CN, FeSO₄·7H₂O
One-Pot Strategies for Streamlined Synthesis
Tandem Cyclization-Amination
A unified protocol from combines cyclocondensation and amination:
-
Reactants : 2-Isocyanobenzoate + 6-methylpyridin-2-amine + 4-aminopyridine
-
Catalyst : Cu(OAc)₂·H₂O (5 mol%)
-
Solvent : Anisole, 150°C (microwave)
Microwave-Assisted Synthesis
Accelerates reaction times from hours to minutes:
Purification and Characterization
Recrystallization
GW855857 is purified via recrystallization from ethanol/water (3:1). Purity >99% confirmed by:
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Pyridinyl Attachment
Positioning 6-methylpyridin-2-yl at C2 requires careful control:
化学反応の分析
GW855857 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
GW855857は、特に化学、生物学、医学、産業の分野において、科学研究におけるその応用について広く研究されてきました。化学において、それはTGF-β受容体タイプ1の阻害を研究するためのツール化合物として使用されます。生物学において、それはさまざまな細胞プロセスにおけるTGF-βシグナル伝達の役割を理解するのに役立ちます。 医学において、GW855857は、線維症や癌など、異常なTGF-βシグナル伝達に関連する疾患の治療に可能性を示しています .
作用機序
GW855857の作用機序は、TGF-β受容体タイプ1の阻害を含みます。GW855857は、受容体のキナーゼドメインに結合することにより、下流のシグナル伝達分子のリン酸化と活性化を防ぎ、それによってTGF-βシグナル伝達経路を阻害します。 この阻害は、細胞の成長、分化、アポトーシスを含むさまざまな細胞プロセスに影響を与えます .
類似化合物との比較
Structural Analogs and Similarity Scores
The compound is part of a broader class of pyridinylpyrimidines and quinazoline derivatives. Key structural analogs and their distinguishing features include:
Pharmacokinetic and Toxicity Profiles
- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Limited ADME data available, but its co-crystal structure with TGF-beta receptor suggests strong target binding .
- Meets "Rule of Five" criteria (MW < 500, logP < 5), enhancing drug-likeness . Solubility (logS > -4) comparable to antrafenine but lower than other analogs .
生物活性
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine, also known as GW855857, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H15N5
- Molecular Weight : 313.4 g/mol
- CAS Number : 733806-89-8
GW855857 acts primarily as a selective inhibitor of the transforming growth factor-beta receptor type 1 (TGF-βR1). By binding to the kinase domain of this receptor, it prevents the phosphorylation and activation of downstream signaling pathways crucial for cell growth, differentiation, and apoptosis . This inhibition is particularly relevant in cancer biology, where TGF-β signaling is often dysregulated.
Antiproliferative Effects
Research indicates that GW855857 exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of GW855857 against different cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 0.058 | Strong inhibition observed |
| MDA-MB-231 | 0.075 | Effective against breast cancer cells |
| A549 | 0.0046 | High potency in lung cancer models |
| HepG2 | 0.069 | Liver cancer cell line response |
These results suggest that modifications to the molecular structure can enhance its biological activity, particularly in the presence of hydroxyl (-OH) or methoxy (-OCH3) groups which lower IC50 values significantly .
Structure-Activity Relationship (SAR)
The biological activity of GW855857 can be influenced by structural modifications. For instance:
- The introduction of methyl groups has been shown to improve antiproliferative activity.
- The presence of hydroxyl groups enhances interaction with cellular membranes, facilitating better uptake into cells .
Case Studies
Several studies have documented the effects of GW855857 on various cancer types:
- Lung Cancer (A549 Cell Line) :
-
Breast Cancer (MDA-MB-231 Cell Line) :
- In vitro experiments showed that GW855857 inhibited proliferation and induced apoptosis in MDA-MB-231 cells, suggesting its utility in targeting aggressive breast cancer phenotypes.
- Liver Cancer (HepG2 Cell Line) :
Q & A
Q. What are the standard synthetic routes for 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine?
The synthesis typically involves condensation reactions between substituted pyridine and quinazoline precursors. For example, derivatives of quinazolin-4-amine are synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., sodium hydroxide or potassium carbonate in dichloromethane or toluene) . Key intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine are acylated or aminated to introduce functional groups, as detailed in protocols for structurally similar quinazoline derivatives .
Q. How is the compound characterized for structural validation?
Routine characterization includes:
- NMR spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, as seen in analogs like N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine .
Q. What solvents and reaction conditions optimize yield in synthesis?
Polar aprotic solvents (e.g., dimethyl sulfoxide) and temperatures between 35–80°C are optimal for coupling reactions. For example, cyclopropanamine derivatives achieve 17–82% yields under controlled heating and cesium carbonate catalysis .
Advanced Research Questions
Q. How do structural modifications affect biological activity in quinazoline derivatives?
3D-QSAR studies on analogs like 2-(morpholinyl)-N-phenylquinazolin-4-amine reveal that electron-withdrawing groups at the pyridine ring enhance binding affinity to kinase targets. Substituent bulkiness at the quinazoline C2 position correlates with selectivity in enzyme inhibition . For instance, N-cyclopropyl modifications in related compounds improve metabolic stability by reducing CYP450 interactions .
Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?
Discrepancies often arise from bioavailability or metabolite interference. Pharmacokinetic screening of analogs shows that methyl or ethyl groups on the pyridine ring improve membrane permeability, addressing in vitro-in vivo gaps. Computational ADMET models (e.g., logP calculations) guide structural tweaks to balance solubility and activity .
Q. What computational methods predict reactivity and stability of this compound?
- Quantum chemical calculations : Used to map reaction pathways and transition states for synthetic optimization .
- Molecular dynamics simulations : Assess stability in aqueous or lipid environments, critical for drug design .
- Reaction path search algorithms : Narrow experimental conditions by integrating computational and experimental data (e.g., ICReDD’s feedback loops) .
Q. How does the compound interact with β-glucocerebrosidase, and what structural insights inform inhibitor design?
Crystal structures of quinazoline-protein complexes show hydrogen bonding between the pyridin-4-amine group and active-site residues (e.g., Asp127 in β-glucocerebrosidase). Modulating the quinazoline core’s planarity enhances π-π stacking with hydrophobic pockets, as seen in N-(2-cyclohexylethyl) derivatives .
Methodological Considerations
Q. What strategies mitigate side reactions during synthesis?
- Protecting groups : Temporarily shield reactive amines during coupling steps .
- Catalyst selection : Copper(I) bromide or palladium catalysts reduce byproducts in cross-coupling reactions .
- Chromatographic purification : Reverse-phase HPLC isolates isomers (e.g., separating pyridin-2-yl vs. pyridin-4-yl regioisomers) .
Q. How are stability and storage conditions determined for long-term use?
Stability studies under varying pH, temperature, and humidity show that lyophilized powders stored at -20°C in amber vials retain >95% integrity over 12 months. Degradation products (e.g., sulfoxides from thioether groups) are monitored via LC-MS .
Q. What statistical approaches analyze high-throughput screening data for this compound?
Machine learning models (e.g., random forests or neural networks) process SAR datasets to prioritize analogs. Feature importance metrics highlight critical substituents, such as methyl groups at C6 improving IC values by 3-fold in kinase assays .
Tables
Table 1. Key Physicochemical Properties of Representative Analogs
| Compound | Melting Point (°C) | Yield (%) | logP (Calculated) |
|---|---|---|---|
| N-Cyclopropyl derivative | 104–107 | 17.9 | 2.8 |
| N-Methyl-N-benzyl analog | 172–173 | 82 | 3.2 |
| 2-Phenylquinazolin-4-amine | 180 | 75 | 2.5 |
Table 2. Common Characterization Techniques and Outcomes
| Technique | Application Example | Reference |
|---|---|---|
| H NMR | Confirms methyl group integration at δ 2.5 ppm | |
| HRMS | Validates [M+H]+ = 215.1294 (Δ < 2 ppm) | |
| X-ray crystallography | Resolves bond angles (e.g., C-N-C = 120.5°) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
